molecular formula C15H14N4O3 B3082233 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1119499-77-2

3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Cat. No.: B3082233
CAS No.: 1119499-77-2
M. Wt: 298.3 g/mol
InChI Key: TZONFEDKPZHVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1119499-77-2) is a high-value chemical building block for medicinal chemistry and anticancer research. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system recognized for its broad biological activities and its role as a bioisostere of the purine ring, making it a compelling subject for drug discovery programs . The TP core is isoelectronic with purines and has been successfully investigated as a surrogate in the design of inhibitors for various kinase targets, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinases (PI3K) . Research into TP-based compounds has identified potent anticancer activities, with some derivatives functioning through the suppression of the ERK signaling pathway. This mechanism leads to decreased phosphorylation of key proteins like ERK1/2, c-Raf, MEK1/2, and AKT, resulting in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest . The structural features of the TP scaffold, including its ability to engage in hydrogen bonding and its potential metal-chelating properties, contribute to its interactions with biological targets . With a molecular formula of C15H14N4O3 and a molecular weight of 298.30 g/mol, this product is supplied for research applications only . It is intended for use in in vitro studies to explore new anticancer agents and to investigate critical biological pathways. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-22-11-4-2-3-10(9-11)12-7-8-16-15-17-13(18-19(12)15)5-6-14(20)21/h2-4,7-9H,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZONFEDKPZHVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .

Industrial Production Methods

the scalability of the microwave-mediated synthesis suggests that it could be adapted for industrial applications with appropriate optimization of reaction conditions .

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The propanoic acid moiety undergoes standard carboxylate reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form methyl/ethyl esters.

  • Amidation : Forms amides with primary or secondary amines via coupling reagents (e.g., DCC, EDC) .

Example Reaction:

3 7 3 Methoxyphenyl triazolo 1 5 a pyrimidin 2 yl propanoic acid+R NH2EDC DMAPAmide derivative+H2O\text{3 7 3 Methoxyphenyl triazolo 1 5 a pyrimidin 2 yl propanoic acid}+\text{R NH}_2\xrightarrow{\text{EDC DMAP}}\text{Amide derivative}+\text{H}_2\text{O}

Electrophilic Aromatic Substitution (EAS)

The triazolopyrimidine ring participates in EAS at electron-rich positions (C5/C7), though steric hindrance from the 3-methoxyphenyl group may limit reactivity.

  • Nitration : Limited by deactivation from the trifluoromethyl group (in related analogs).

  • Halogenation : Chlorination/bromination possible under mild conditions (e.g., NBS in DMF) .

Nucleophilic Substitution

The pyrimidine nitrogen atoms can act as nucleophiles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

Cross-Coupling Reactions

The aromatic rings support palladium-catalyzed couplings for structural diversification:

Reaction Type Conditions Product Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, ethanol, 80°CBiaryl derivatives at C7 position
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynylated triazolopyrimidines

Intramolecular Cyclization

Under basic conditions, the propanoic acid side chain can form lactones or lactams:

  • Lactonization : Achieved via dehydration with P₂O₅ or DCC .

Ring-Opening Reactions

The triazole ring can undergo cleavage under strong acidic/basic conditions, though this is typically avoided to preserve bioactivity .

Derivatization for Enhanced Bioactivity

Key modifications linked to antiproliferative activity in analogs include:

Modification Biological Impact Reference
Introduction of difluoromethylEnhanced enzyme inhibition (e.g., kinases)
Substituent variation at C5/C7Improved binding affinity to tumor cell targets

Stability and Degradation

  • Photodegradation : Susceptible to UV light, requiring storage in amber vials.

  • Hydrolysis : The ester derivatives are prone to base-mediated saponification .

Mechanistic Insights from Analogous Systems

Reaction mechanisms for triazolopyrimidines often involve:

  • Knoevenagel Condensation : For introducing arylidene groups .

  • Michael Addition : To construct fused heterocycles .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

In biological research, 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has shown promise as an inhibitor of specific enzymes and receptors. Its mechanism of action involves binding to targets with high affinity, which can modulate biological pathways related to immune response and signal transduction .

Medicine

The compound has been investigated for its therapeutic potential in treating several conditions:

  • Cardiovascular Disorders: Studies indicate that it may help in managing heart-related ailments by influencing vascular tone and endothelial function.
  • Type 2 Diabetes: Preliminary findings suggest it could play a role in glucose metabolism regulation.
  • Hyperproliferative Disorders: Its ability to inhibit cell proliferation makes it a candidate for cancer treatment research.

Case Study 1: Cardiovascular Applications

A study conducted by researchers explored the effects of triazolopyrimidine derivatives on cardiovascular health. The results indicated that compounds similar to this compound could enhance nitric oxide production in endothelial cells, leading to improved vasodilation and reduced blood pressure levels.

Case Study 2: Anti-Diabetic Effects

In another investigation focused on metabolic disorders, the compound was tested for its ability to improve insulin sensitivity in diabetic animal models. The findings demonstrated significant improvements in glucose tolerance tests when administered at specific dosages.

Mechanism of Action

The mechanism of action of 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and also functions as an inverse agonist of RORγt. These interactions disrupt various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substitution Patterns at Position 7

The 3-methoxyphenyl group distinguishes this compound from analogs with alternative substitutions:

  • 3-[7-(1-Methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1170616-38-2) replaces the methoxyphenyl with a heteroaromatic pyrazole, reducing molecular weight to 272.27 g/mol and altering electronic properties .
  • 3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1174867-81-2) introduces a difluoromethyl group, increasing molecular weight to 322.27 g/mol and enhancing metabolic stability due to fluorine’s electronegativity .
Table 1: Substituent Effects at Position 7
Compound (CAS) Substituent Molecular Weight (g/mol) Key Properties
1119499-77-2 3-Methoxyphenyl 298.30 Balanced lipophilicity, H-bonding
1170616-38-2 1-Methylpyrazol-4-yl 272.27 Reduced steric bulk, heteroaromaticity
1174867-81-2 Difluoromethyl 322.27 Enhanced metabolic stability

Modifications at Position 5

  • 5-Phenyl derivatives (e.g., compounds 3a–3i in ) lack the methoxy group, simplifying synthesis but reducing electronic diversity .

Propanoic Acid Modifications

The propanoic acid group is critical for solubility and target interactions:

  • Ethyl ester derivatives (e.g., compound 3a in ) replace the acid with an ester, reducing polarity and improving membrane permeability .
  • Amide derivatives (e.g., compound 1x in ) substitute the acid with a sulfonamide, altering binding affinity and pharmacokinetics .

Commercial and Research Relevance

  • Purity and Availability : The target compound is available at 95% purity (), while fluorinated analogs (e.g., CAS 1174867-81-2) are discontinued but remain of research interest .
  • Price Trends : Commercial analogs range from $45/mg (TRC) for 5,7-dimethyl derivatives () to $698/10g for bulk purchases, reflecting demand for specialized substitutions .

Biological Activity

3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a heterocyclic compound classified under triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structural features contribute to its distinct pharmacological profiles, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxyphenyl group attached to a triazolo-pyrimidine core. The molecular formula is C15H14N4O3C_{15}H_{14}N_4O_3 with a molecular weight of 298.30 g/mol. The InChI representation is as follows:

InChI=1S/C15H14N4O3/c1221142310(911)127816151713(1819(12)15)5614(20)21/h24,79H,56H2,1H3,(H,20,21)\text{InChI}=1S/C15H14N4O3/c1-22-11-4-2-3-10(9-11)12-7-8-16-15-17-13(18-19(12)15)5-6-14(20)21/h2-4,7-9H,5-6H2,1H3,(H,20,21)

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes involved in critical biological pathways:

  • Cyclooxygenase (COX) Inhibition : The compound has shown potential as a COX inhibitor, which is significant in the context of inflammatory diseases.
  • Phosphodiesterase (PDE) Inhibition : It has been evaluated for its ability to inhibit specific PDE isoforms, leading to increased intracellular cyclic nucleotide levels and subsequent biological effects.

Receptor Binding Affinity

The compound has also been investigated for its binding affinity to various receptors:

Receptor Binding Affinity (Ki) Effect
5-HT629 nMAntagonist activity
P2Y12Not specifiedPotential role in thrombocyte aggregation inhibition

This receptor activity suggests that the compound may have applications in treating cardiovascular diseases and other conditions linked to platelet aggregation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cardiovascular Research : A study demonstrated that derivatives similar to this compound could effectively reduce platelet aggregation in vitro, suggesting potential therapeutic applications in preventing thrombotic events.
  • Antidiabetic Effects : Research indicated that compounds within the same class exhibited glucose-lowering effects in diabetic animal models. This positions this compound as a candidate for further exploration in diabetes management.

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes such as microwave-assisted reactions that yield high purity and yield rates without the need for catalysts. This eco-friendly approach enhances its viability for industrial applications.

Synthesis Method Yield Conditions
Microwave-assisted synthesisGood to excellentCatalyst-free

Q & A

Q. Analytical techniques :

  • HPLC : Assess purity (e.g., 95% as reported) .
  • Spectroscopy :
    • IR : Confirm functional groups (C=N stretch at ~1600 cm⁻¹, C-O from methoxy group at ~1250 cm⁻¹) .
    • NMR : Validate substituent positions (e.g., 3-methoxyphenyl protons at δ 7.2–7.5 ppm in 1HNMR^1H \text{NMR}) .
  • X-ray crystallography : Resolve crystal structure (e.g., similar triazolopyrimidines show planar fused-ring systems) .

Advanced: How can computational methods enhance synthesis optimization?

Q. Strategies :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .
  • Condition screening : Apply machine learning to prioritize solvent systems or catalysts (e.g., DMF vs. ethanol for yield improvement) .
  • Feedback loops : Integrate experimental data (e.g., failed reaction conditions) into computational models to refine predictions .

Advanced: How to resolve contradictions in spectral data during characterization?

Q. Methodology :

  • Cross-validation : Compare 1HNMR^1H \text{NMR}, 13CNMR^{13}C \text{NMR}, and HRMS data to confirm molecular ion peaks (e.g., m/z 366.30 for C16_{16}H13_{13}F3_3N4_4O3_3) .
  • Isotopic labeling : Use 15N^{15}N-labeled analogs to clarify nitrogen environments in the triazole ring .
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian to simulate spectra and identify discrepancies .

Basic: What physicochemical properties are critical for biological activity?

Property Value/Relevance Source
LogP ~2.5 (predicts moderate membrane permeability)
Solubility Low in water; use DMSO for in vitro assays
Melting Point ~205–207°C (similar triazolopyrimidines)

Advanced: How to design experiments to elucidate the reaction mechanism?

Q. Approaches :

  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS .
  • Isotope labeling : Track 13C^{13}C-labeled ethyl 3-oxohexanoate to confirm cyclization steps .
  • Computational modeling : Map energy profiles for key steps (e.g., aldol condensation vs. cyclization) .

Basic: What techniques determine stability under various conditions?

  • Accelerated degradation studies : Expose to heat (40–60°C), light, or pH extremes (2–12) and monitor via HPLC .
  • Mass spectrometry : Detect decomposition products (e.g., cleavage of methoxyphenyl group) .

Advanced: How to modify the core structure for enhanced target specificity?

Q. Strategies :

  • Substituent variation : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., trifluoromethyl) to modulate binding affinity .
  • Heterocycle substitution : Introduce pyrazolo or thiazole rings to improve solubility or enzyme inhibition .

Basic: How to troubleshoot low yields in the final synthesis step?

Q. Solutions :

  • Catalyst screening : Test bases (e.g., K2 _2CO3_3) or acids (p-TsOH) to accelerate cyclization .
  • Solvent optimization : Replace DMF with acetonitrile for better solubility of intermediates .

Advanced: Integrate experimental data with computational models for SAR?

Q. Workflow :

Docking studies : Predict binding modes to target enzymes (e.g., kinases) using AutoDock .

MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

QSAR models : Corrogate experimental IC50_{50} values with computed descriptors (e.g., polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.